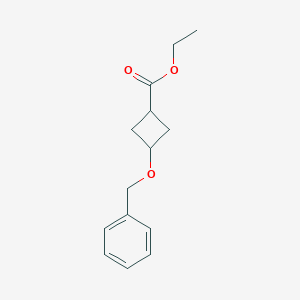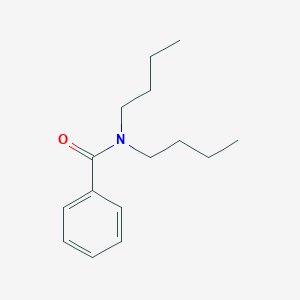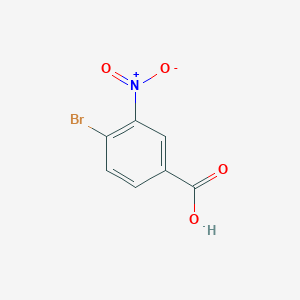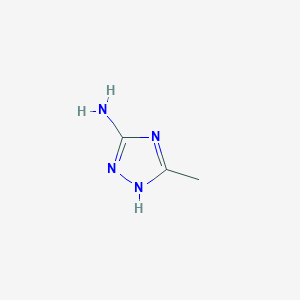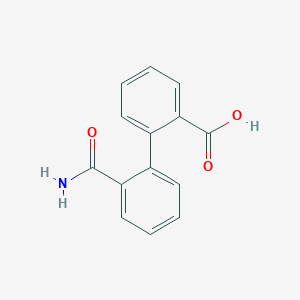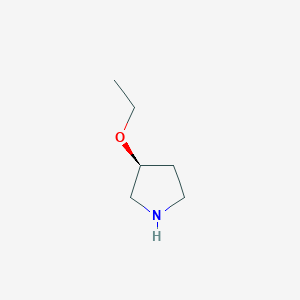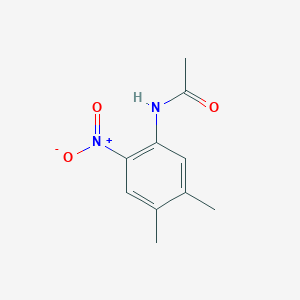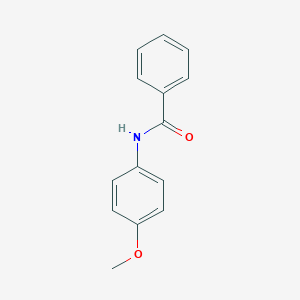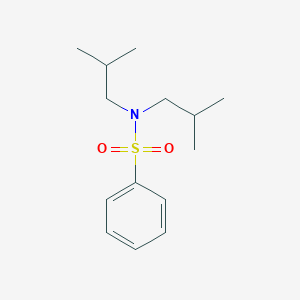![molecular formula C6H7Cl2N3O2S B181228 1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]sulfonyl]- CAS No. 118151-00-1](/img/structure/B181228.png)
1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]sulfonyl]- is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as DCTPS and is widely used in the pharmaceutical industry for the synthesis of novel drugs.
Scientific Research Applications
1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]sulfonyl]- has various applications in scientific research. It is widely used as a building block for the synthesis of novel drugs. This compound has been reported to exhibit antitumor, antifungal, and antibacterial activities. It has also been found to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]sulfonyl]- is not well understood. However, it is believed to exert its biological effects by inhibiting certain enzymes or proteins involved in cellular processes. For example, it has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription.
Biochemical and Physiological Effects:
1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]sulfonyl]- has been found to have various biochemical and physiological effects. It has been reported to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been found to inhibit the growth of fungi and bacteria by disrupting their cell membranes. Additionally, this compound has been shown to have anti-inflammatory effects, which could have potential applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]sulfonyl]- has several advantages for lab experiments. It is easily synthesized and yields a high purity product. It is also relatively stable and can be stored for extended periods. However, this compound has some limitations. It is highly toxic and should be handled with care. It is also relatively expensive, which could limit its use in some labs.
Future Directions
There are several future directions for research on 1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]sulfonyl]-. One direction is to investigate its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as an anticancer agent and to develop novel drugs based on this compound. Additionally, further research could be conducted to understand the mechanism of action of this compound and to identify its molecular targets.
Conclusion:
1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]sulfonyl]- is a promising compound with potential applications in scientific research. Its synthesis method is efficient, and it has been found to exhibit various biological effects. However, it is highly toxic and should be handled with care. Further research is needed to fully understand its mechanism of action and to identify its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of 1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]sulfonyl]- involves the reaction of 2,2-dichlorocyclopropylmethanol with sodium azide in the presence of copper(I) chloride. The resulting product is then treated with dimethyl sulfoxide to obtain the final compound. This synthesis method is efficient and yields a high purity product.
properties
CAS RN |
118151-00-1 |
|---|---|
Molecular Formula |
C6H7Cl2N3O2S |
Molecular Weight |
256.11 g/mol |
IUPAC Name |
5-[(2,2-dichlorocyclopropyl)methylsulfonyl]-1H-1,2,4-triazole |
InChI |
InChI=1S/C6H7Cl2N3O2S/c7-6(8)1-4(6)2-14(12,13)5-9-3-10-11-5/h3-4H,1-2H2,(H,9,10,11) |
InChI Key |
ALCHFSBESHECBC-UHFFFAOYSA-N |
SMILES |
C1C(C1(Cl)Cl)CS(=O)(=O)C2=NC=NN2 |
Canonical SMILES |
C1C(C1(Cl)Cl)CS(=O)(=O)C2=NC=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





